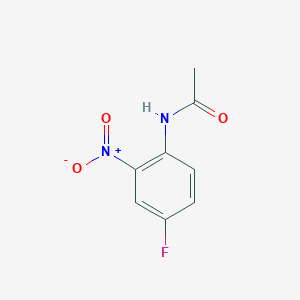

4'-Fluoro-2'-nitroacetanilide

描述

Contextual Significance within Acetanilide (B955) Chemistry

Acetanilide itself is an organic compound with the formula C₆H₅NHC(O)CH₃, essentially an N-acetylated derivative of aniline (B41778). wikipedia.org The chemistry of acetanilides is rich and varied, with the parent compound historically used as a fever-reducing agent and now serving as a precursor in the synthesis of pharmaceuticals and dyes. wikipedia.org The introduction of substituents onto the phenyl ring, as seen in 4'-Fluoro-2'-nitroacetanilide, dramatically influences the molecule's reactivity and potential applications. The acetamido group (-NHCOCH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. magritek.com The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom further modifies the electronic properties of the aromatic ring, making it a versatile substrate for a range of chemical transformations. cymitquimica.com

Interdisciplinary Relevance in Contemporary Research

The unique structural features of this compound have led to its use in a variety of research areas, highlighting its interdisciplinary importance. chemimpex.com

In the realm of pharmaceutical and medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of biologically active molecules. chemimpex.com Its structure is a key component in the development of new therapeutic agents. chemimpex.com Research has shown that related nitroacetanilide derivatives are investigated for their potential antimicrobial and anticancer properties. The presence of the nitro group can be essential for the biological activity of these compounds. For instance, the nitro group can be reduced within microbial cells, forming reactive species that can damage cellular components.

The agricultural sector also benefits from the chemistry of acetanilide derivatives. chemimpex.com Acetanilide-based herbicides have been in use for decades. wikipedia.org this compound is a valuable intermediate in the creation of new herbicides and pesticides. chemimpex.com The development of such compounds aims to selectively target pests and weeds while minimizing environmental impact. chemimpex.com It is estimated that approximately 30% of all agrochemicals contain fluorine. greyhoundchrom.com

In materials science, this compound and its analogs are explored for their potential in creating advanced materials. chemimpex.comcymitquimica.com The fluorinated nature of the compound makes it a candidate for the synthesis of fluorinated polymers, which are known for their desirable properties like high chemical resistance and low surface energy. These characteristics make them suitable for applications such as specialized coatings. The compound is also utilized as a reagent in the development of new materials with enhanced thermal and mechanical properties. chemimpex.com

Agrochemical Development

Historical Perspectives on Nitroacetanilide Compounds

The study of nitroacetanilide compounds has a long history. 4-Nitroacetanilide, an isomer of 2-nitroacetanilide, was first introduced into medical practice in 1886 as a fever-reducing agent under the name Antifebrin. wikipedia.org However, its use was later curtailed due to toxic side effects. wikipedia.org

The synthesis of nitroacetanilides, such as the 2- and 4-isomers, is typically achieved through the nitration of acetanilide using a mixture of concentrated nitric and sulfuric acids. metoree.comchemicalbook.com This electrophilic aromatic substitution reaction primarily yields the para-isomer (4-nitroacetanilide) due to the directing effect of the acetamido group, with the ortho-isomer (2-nitroacetanilide) being a minor product. magritek.com The different isomers can then be separated, often by recrystallization. magritek.com These foundational synthetic methods paved the way for the creation and investigation of a wide array of substituted nitroacetanilides, including this compound. metoree.com Historically, 4-nitroacetanilide has been a key intermediate in the production of dyes. wikipedia.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-fluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBZEUCQENVPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196302 | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-39-5 | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-2'-nitroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4'-Fluoro-2'-nitroacetanilide

The synthesis of this compound is principally achieved through two well-established chemical transformations: the acetylation of 4-fluoro-2-nitroaniline (B1293508) and the nitration of 4-fluoroacetanilide (B1213217).

Acetylation Reactions from Fluoro-nitroaniline Precursors

One direct method for the synthesis of this compound is the acetylation of 4-fluoro-2-nitroaniline. This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom of the primary amine. The process typically utilizes acetic anhydride (B1165640) as the acetylating agent, often in the presence of a solvent like glacial acetic acid. The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acetic anhydride. This method is analogous to the synthesis of other substituted acetanilides.

The general procedure involves dissolving 4-fluoro-2-nitroaniline in a suitable solvent and adding the acetylating agent. The reaction may be heated to ensure completion.

Table 1: Typical Reaction Parameters for Acetylation of Nitroanilines

| Parameter | Condition/Reagent | Purpose | Source |

|---|---|---|---|

| Starting Material | 4-fluoro-2-nitroaniline | The precursor amine to be acetylated. | |

| Acetylating Agent | Acetic Anhydride | Provides the acetyl group for the reaction. | |

| Solvent | Glacial Acetic Acid | Serves as a medium for the reaction. | |

| Catalyst (Optional) | Pyridine | Acts as a base catalyst to facilitate the reaction. | |

| Temperature | Reflux (e.g., 110–120°C) | To increase the reaction rate and drive it to completion. |

Nitration of Fluoroacetanilides

An alternative and common synthetic route is the nitration of 4-fluoroacetanilide. google.commetoree.com This approach involves introducing a nitro group (-NO₂) onto the aromatic ring of the acetanilide (B955). This is a classic example of an electrophilic aromatic substitution reaction. byjus.com The amino group of the parent aniline (B41778) is first protected by acetylation to form 4-fluoroacetanilide. This protection prevents oxidation of the amine by the strong nitrating mixture and controls the regioselectivity of the nitration. metoree.combyjus.comwikipedia.org

The nitration is typically carried out using a "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com The reaction is usually performed at low temperatures to control the reaction rate and prevent the formation of multiple nitrated byproducts.

Electrophilic Aromatic Substitution Mechanisms

The nitration of an aromatic ring is a cornerstone of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comslideshare.net The mechanism proceeds in two main steps:

Generation of the Electrophile : The reaction begins with the generation of the potent electrophile, the nitronium ion (NO₂⁺). In a mixed-acid system, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.comyoutube.com

Nucleophilic Attack and Rearomatization : The electron-rich aromatic ring of the 4-fluoroacetanilide acts as a nucleophile, attacking the nitronium ion. total-synthesis.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com In the final, rapid step, a weak base in the mixture (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.comyoutube.com

Regioselectivity Considerations in Nitration Reactions

The position of the incoming nitro group is dictated by the substituents already present on the aromatic ring. In 4-fluoroacetanilide, there are two directing groups: the acetamido group (-NHCOCH₃) and the fluorine atom (-F).

Acetamido Group : The acetamido group is a powerful activating group and an ortho, para-director. byjus.comresearchgate.net It donates electron density to the ring through resonance, particularly at the ortho and para positions, making them more nucleophilic and susceptible to electrophilic attack.

Fluorine Atom : Fluorine is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In the nitration of 4-fluoroacetanilide, the powerful activating and directing effect of the acetamido group at position 1 dominates. Since the para position (position 4) is already occupied by the fluorine atom, the electrophilic attack by the nitronium ion is directed primarily to the ortho position (position 2). metoree.combyjus.com This results in the formation of this compound as the major product.

Influence of Nitrating Agents on Product Distribution

The choice of nitrating agent can significantly influence the distribution of isomers (positional selectivity) in the nitration of acetanilides. While mixed nitric and sulfuric acids are common, other reagents can alter the ratio of ortho to para products. cdnsciencepub.comnumberanalytics.com For acetanilides in general, nitration with mixed acids tends to favor the para product. However, reagents such as acetyl nitrate (B79036) (formed from nitric acid in acetic anhydride) or nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) in an appropriate solvent tend to favor substitution at the ortho position. cdnsciencepub.com This shift is often attributed to a different reaction mechanism, possibly involving an initial attack by the substituent's heteroatom on the nitrating species, which pre-associates the electrophile near the ortho position. cdnsciencepub.com

Table 2: Influence of Nitrating Agent on Ortho:Para Ratio for Acetanilide Nitration

| Nitrating Agent | Typical Solvent | Favored Isomer | Source |

|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | Sulfuric Acid | Para | cdnsciencepub.com |

| HNO₃ / Ac₂O (Acetyl Nitrate) | Acetic Anhydride | Ortho | cdnsciencepub.com |

| NO₂BF₄ | Acetonitrile | Ortho | cdnsciencepub.com |

Note: This table reflects general trends for acetanilides as detailed in the cited literature.

Advanced Synthetic Techniques and Reactor Technologies

To address the safety concerns and improve the efficiency of nitration reactions, which are often highly exothermic, modern synthetic chemistry has moved towards advanced reactor technologies. acs.org For the synthesis of related compounds like 4-fluoro-2-nitroaniline (the hydrolysis product of this compound), microchannel reactors have been employed. google.com

A patent describes a method for synthesizing 4-fluoro-2-nitroaniline from p-fluoroacetanilide using a high-flux continuous flow microchannel reactor. google.com This technology offers several advantages over traditional batch processing, including:

Enhanced Safety : The small reactor volume minimizes the amount of hazardous material present at any given time.

Superior Heat and Mass Transfer : This allows for precise temperature control, reducing the risk of thermal runaway and the formation of unwanted byproducts. google.com

Short Reaction Times : The reaction can be completed in seconds to minutes, as opposed to hours in a batch reactor. google.com

High Efficiency and Yield : The described process achieves yields in the range of 83-94%. google.com

Continuous flow nitration has also been highlighted as a safer and more scalable method for industrial production compared to traditional batch methods. acs.org

Table 3: Example Parameters for Microchannel Reactor Synthesis of 4-fluoro-2-nitroaniline

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | p-fluoroacetanilide in acetic acid/acetic anhydride | google.com |

| Nitrating Agent | 68% Nitric Acid | google.com |

| Molar Ratio (Substrate:HNO₃) | 1 : 1.0-1.5 | google.com |

| Reaction Temperature | 30-70 °C | google.com |

| Reaction Time | 50-200 seconds | google.com |

| Yield | 83-94% | google.com |

Note: The product in this specific process is 4-fluoro-2-nitroaniline, which is obtained after an in-situ hydrolysis step.

Functional Group Interconversions and Derivatization Strategies

The strategic modification of the functional groups in this compound is central to its utility as a synthetic building block. These transformations can be broadly categorized by the reactivity of the nitro group and modifications of the acetanilide moiety.

Reactivity of the Nitro Group in this compound

The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic ring and is itself a site for key reactions. epa.gov

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4'-fluoro-2'-aminoacetanilide. This reaction is a critical step in the synthesis of various biologically active molecules. Several methods have been employed to achieve this reduction, each with its own set of conditions and efficiencies.

Commonly, catalytic hydrogenation is used. wikipedia.org This method involves the use of a metal catalyst, such as palladium, platinum, or rhodium, in the presence of hydrogen gas. researchgate.net For instance, the reduction of related nitroacetanilides has been successfully carried out using catalysts like Raney nickel. mdma.ch The reaction conditions, including temperature, pressure, and solvent, can be optimized to achieve high yields of the desired amino derivative. researchgate.netgoogle.com

Chemical reductants also provide a viable pathway. Reagents like tin(II) chloride in an acidic medium or iron powder are effective for this transformation. prepchem.com Another approach involves using polymer-supported formate (B1220265) as a hydrogen donor in the presence of magnesium powder, which offers a chemoselective reduction at room temperature with high yields. researchgate.net

Table 1: Comparison of Reduction Methods for Nitroarenes

| Reducing Agent/System | Catalyst | Typical Conditions | Advantages |

| Hydrogen Gas | Palladium/Carbon | Varies (e.g., atmospheric to high pressure) | High efficiency, clean byproducts |

| Tin(II) Chloride | None | Acidic (e.g., HCl) | Effective for laboratory scale |

| Iron Powder | None | Acidic (e.g., acetic acid) | Inexpensive, widely used |

| Polymer-supported formate/Mg | None | Room Temperature | High chemoselectivity, easy purification |

The nitro group in this compound is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. juniperpublishers.com While the fluorine atom is typically the leaving group in SNAr reactions on this molecule, the nitro group's strong electron-withdrawing nature facilitates the attack of nucleophiles on the aromatic ring. imperial.ac.ukresearchgate.net The presence of both fluoro and nitro substituents enhances the electrophilicity of the aromatic ring, making it susceptible to attack by various nucleophiles.

In some instances, particularly in highly activated systems, the nitro group itself can be displaced by a nucleophile, although this is less common than the displacement of a halogen. The outcome of such reactions is highly dependent on the specific nucleophile, solvent, and reaction conditions.

Reduction Pathways to Amino Derivatives

Modifications of the Acetanilide Moiety

The acetanilide group offers further opportunities for derivatization, either through reactions at the acetyl group or the anilide nitrogen.

The removal of the acetyl group from this compound, a process known as deacylation or hydrolysis, yields 4-fluoro-2-nitroaniline. This reaction is typically achieved by heating the compound in the presence of an acid or a base. google.com For example, hydrolysis can be carried out using hydrochloric acid. ijrbat.in Thionyl chloride in methanol (B129727) has also been shown to be an efficient reagent for the deacylation of N-arylacetamides. researchgate.netresearchgate.net This deprotection step is often necessary to free the amino group for subsequent reactions. byjus.com The ease of this hydrolysis allows the acetamido group to function as a protecting group for the amine during other synthetic steps, such as nitration. magritek.comvedantu.com

Table 2: Conditions for Deacylation of Acetanilides

| Reagent | Conditions | Product |

| Hydrochloric Acid | Heating | Corresponding Aniline |

| Thionyl Chloride/Methanol | Reflux | Corresponding Aniline |

The nitrogen atom of the acetanilide group can potentially undergo electrophilic attack, such as alkylation. However, direct N-alkylation of acetanilides can be challenging. jst.go.jp Methods for N-alkylation of acetanilides often involve the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. ijrbat.in Phase-transfer catalysts can facilitate this reaction under microwave irradiation. ijrbat.in Alternatively, transition metal-catalyzed C-H activation has been explored for the alkylation of acetanilides at the ortho position of the aromatic ring, a reaction directed by the amide group. beilstein-journals.orgnih.govbeilstein-journals.org It is important to note that direct electrophilic attack on the anilide nitrogen of this compound is not a commonly reported transformation, and the reactivity would be influenced by the electronic effects of the fluoro and nitro substituents.

Deacylation Reactions

Fluorine Atom Reactivity and Modifications

The fluorine atom in this compound is located at the 4'-position of the phenyl ring, para to the acetamido group and meta to the strongly electron-withdrawing nitro group. This electronic arrangement makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNA_r) reactions. In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion.

The efficiency of this substitution is enhanced by the presence of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex through resonance. While direct studies on this compound are not extensively detailed in readily available literature, the reactivity can be inferred from closely related compounds. For instance, in compounds like 4'-Bromo-2'-fluoro-5'-nitroacetanilide, the fluorine atom can be displaced by various nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoroaromatic Systems

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | Aryl ether |

| Amine | Ammonia (B1221849), primary/secondary amines | Aryl amine |

| Thiolate | Sodium thiophenoxide | Thioether |

This table represents typical reactivity patterns for activated fluoroaromatic compounds. Specific conditions for this compound would require experimental optimization.

Modifications of the fluorine atom are a key strategy for introducing further molecular diversity. By selecting an appropriate nucleophile, a wide range of functional groups can be introduced at the 4'-position, leading to the synthesis of various derivatives with potentially useful chemical and biological properties.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of nitroaromatic compounds often involve the use of harsh reagents, such as mixed nitric and sulfuric acids, and chlorinated solvents, which raise environmental and safety concerns. Consequently, there is growing interest in developing greener synthetic routes for compounds like this compound. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One promising green chemistry technique is the use of microchannel reactors for the nitration of p-fluoroacetanilide, the immediate precursor to this compound. A patented method describes the synthesis of 4-fluoro-2-nitroaniline using a microchannel reactor, which offers short reaction times, high efficiency, and a safer, more controllable process compared to batch synthesis. google.com This continuous flow method significantly reduces reaction volumes and improves heat and mass transfer, leading to higher yields and fewer by-products. google.com

Table 2: Comparison of Conventional vs. Microreactor Synthesis of a Key Precursor

| Parameter | Conventional Method (Batch) | Microchannel Reactor Method |

| Reaction Time | Several hours | 50-200 seconds google.com |

| Yield | ~54% (for a related process) google.com | 83-94% google.com |

| Safety | Risk of thermal runaway | Enhanced temperature control google.com |

| By-products | Higher potential for side reactions | Minimized by-products google.com |

Another green approach involves the use of alternative energy sources to drive the reaction. Microwave-assisted synthesis has been shown to accelerate a variety of organic reactions, often leading to higher yields and shorter reaction times with the use of less solvent. ajrconline.org While a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, this technique is widely applied to similar transformations, such as the synthesis of acetamide (B32628) derivatives, and represents a viable green alternative. nih.govdergipark.org.tr

Furthermore, research into biocatalysis offers another avenue for green synthesis. Enzymes, such as hydrogenases, are being explored for the chemoselective reduction of nitro groups under mild, aqueous conditions, which could be applicable to the synthesis of related anilines. chemrxiv.org The use of ionic liquids as recyclable reaction media also presents a potential green alternative to traditional volatile organic solvents. harvard.edunih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

NMR spectroscopy stands as a powerful, non-destructive method for probing the atomic-level structure of molecules in both solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4'-Fluoro-2'-nitroacetanilide molecule.

NMR spectroscopy is foundational for the structural characterization of this compound. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ¹⁵N, and ¹⁹F, allows for a multi-faceted and comprehensive analysis of its molecular framework.

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for the aromatic protons and the methyl protons of the acetamido group. chemicalbook.com

The aromatic region of the spectrum is particularly informative, showing complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom, and the electron-donating nature of the acetamido group. The methyl group of the acetyl moiety typically appears as a sharp singlet in the upfield region of the spectrum. chemicalbook.com

Interactive Table: ¹H NMR Spectral Data for this compound

Note: The following data is based on a representative spectrum in CDCl₃ at 399.65 MHz. Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (Acetyl) | ~2.3 | Singlet (s) | Integrates to 3 protons, characteristic of the acetamido methyl group. |

| Aromatic H | ~7.3 - 8.8 | Multiplet (m) | Complex signals for the three protons on the phenyl ring. |

| NH (Amide) | ~10.2 | Broad Singlet (br s) | Chemical shift can be variable and is concentration/solvent dependent. |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. While specific experimental data for this compound is not detailed in the available research, the expected spectrum can be predicted based on the substituent effects. The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the acetamido group would appear significantly downfield (typically δ 168-170 ppm). The six aromatic carbons would resonate in the δ 110-150 ppm range, with their specific shifts dictated by the attached functional groups. The carbon atom bonded to the fluorine (C-4') would show a large coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine would exhibit smaller two- and three-bond coupling constants (²JCF and ³JCF). The chemical shifts of the carbons attached to the nitro group (C-2') and the acetamido group (C-1') would also be clearly distinguishable. The methyl carbon of the acetyl group would be found in the upfield region (typically δ 20-30 ppm). For comparison, the analog N-(4-Chloro-2-nitrophenyl)acetamide shows aromatic carbons between 123 and 137 ppm and a carbonyl carbon at 169.0 ppm. rsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of the nitrogen atoms in the amide and nitro groups. Although it has a low natural abundance and sensitivity, it can offer valuable structural information. nasa.gov ¹⁵N NMR spectra are typically referenced against a standard like liquid ammonia (B1221849) or nitromethane. nasa.govrsc.org

No specific ¹⁵N NMR data for this compound in solution has been reported in the searched literature. However, based on general chemical shift ranges, two distinct resonances would be expected. The amide nitrogen would typically appear in one region, while the nitro group nitrogen would resonate in a significantly different, more downfield region. researchgate.net For instance, studies on related nitroaromatic compounds show that the chemical shift range for aromatic nitro groups is approximately 385 to 410 ppm relative to ammonia. researchgate.net The precise chemical shifts would be sensitive to conformation and intermolecular interactions, such as hydrogen bonding involving the amide N-H group. nasa.gov

With a 100% natural abundance and high sensitivity, Fluorine-19 (¹⁹F) NMR is an exceptionally useful tool for studying fluorinated compounds like this compound. magritek.comman.ac.uk This technique offers a wide range of chemical shifts, which minimizes the likelihood of signal overlap and provides high sensitivity to changes in the local electronic environment. magritek.com

Specific experimental ¹⁹F NMR data for this compound is not available in the provided search results. However, the spectrum would consist of a single resonance for the C-4' fluorine atom. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, would be in the characteristic range for aromatic fluorides, which is approximately -110 to -180 ppm. sigmaaldrich.com The multiplicity of the signal would be a complex multiplet due to coupling with the ortho (H-3', H-5') and meta (H-2', H-6') protons on the aromatic ring. This technique is highly valuable for confirming the presence and position of the fluorine substituent on the aromatic ring. magritek.com

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure of materials in their solid form, providing insights that are complementary to diffraction methods. nih.gov It is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystal forms—which is a critical consideration for pharmaceutical materials. nih.gov

While no polymorphism studies on this compound itself are reported, extensive research on the closely related analog, 4-methyl-2-nitroacetanilide (MNA), demonstrates the power of the technique. Studies on MNA, which exists in at least two polymorphic forms, have utilized magic-angle spinning (MAS) ¹³C and ¹⁵N NMR spectroscopy. These ssNMR techniques can distinguish between polymorphs by detecting subtle differences in chemical shifts that arise from variations in molecular conformation (e.g., rotation of side chains) and intermolecular packing in the crystal lattice. For MNA, ¹³C and ¹⁵N ssNMR, in conjunction with first-principles computations of NMR shielding, have been instrumental in characterizing the distinct structures of its polymorphs. This approach, known as NMR crystallography, can help solve crystal structures, especially when only powder diffraction data is available. nih.gov

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis and Applications

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule. For acetanilide (B955) derivatives, these spectra are characterized by distinct bands corresponding to the vibrations of the amide, nitro, and phenyl groups.

While specific, detailed FT-IR and FT-Raman spectral data for this compound are not extensively documented in the provided search results, general principles from related compounds can be inferred. The FT-IR and FT-Raman spectra of similar molecules, such as p-nitroacetanilide, have been thoroughly examined. researchgate.net In these cases, the spectra exhibit characteristic vibrational modes. For instance, the N-H stretching vibration of the amide group typically appears as a sharp band in the FT-IR spectrum. researchgate.net The C=O stretching of the amide group is also a prominent feature. The symmetric and asymmetric stretching vibrations of the nitro group give rise to strong absorption bands. The C-F stretching vibration would also be expected to produce a characteristic band in the spectrum of this compound.

A comprehensive analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of observed bands to specific molecular motions. researchgate.net This detailed assignment provides a vibrational fingerprint of the molecule, confirming its structure and offering insights into the intramolecular forces at play.

Table 1: Expected Vibrational Frequencies for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch | ~1660 |

| Nitro | Asymmetric Stretch | ~1520 |

| Nitro | Symmetric Stretch | ~1350 |

| Phenyl Ring | C-H Stretch | ~3100-3000 |

| Phenyl Ring | C=C Stretch | ~1600-1450 |

Note: These are approximate ranges and the exact peak positions for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule upon ionization provides valuable information about its structure. The NIST Chemistry WebBook lists mass spectral data for this compound obtained through electron ionization (EI). nist.gov

In a typical EI mass spectrum, a molecular ion peak (M+) is observed, which corresponds to the intact molecule with one electron removed. acdlabs.com For this compound (molar mass 198.15 g/mol ), this peak would be expected at m/z 198. chemimpex.comnist.govcymitquimica.com The fragmentation of the molecular ion then leads to a series of daughter ions, which appear as peaks at lower m/z values. The fragmentation pattern is influenced by the relative stability of the resulting fragments. acdlabs.com Common fragmentation pathways for acetanilides involve cleavage of the amide bond and loss of functional groups from the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

For nitroaromatic compounds like this compound, the UV-Vis spectrum is typically characterized by strong absorption bands. The nitro group and the aromatic ring constitute the primary chromophores. While specific UV-Vis data for this compound is not detailed in the search results, studies on similar compounds like p-nitroacetanilide show characteristic absorption maxima. researchgate.net The electronic spectrum of these compounds is influenced by the solvent polarity, which can affect the energy levels of the electronic states.

X-ray Crystallography and Solid-State Structure Determination

Conformational Studies of the Amide and Nitro Groups

The relative orientation of the amide and nitro groups with respect to the phenyl ring is a key conformational feature of this compound. X-ray crystallography provides precise data on the dihedral angles that define this conformation. In many ortho-substituted acetanilides, there is a preference for a planar conformation, which is often stabilized by an intramolecular hydrogen bond between the amide N-H and an oxygen atom of the ortho-nitro group. cdnsciencepub.com This intramolecular hydrogen bonding can have a significant impact on the molecule's chemical and physical properties.

Polymorphism and Crystallization Engineering

The ability of a chemical compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the fields of materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and bioavailability. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the behavior of closely related substituted nitroacetanilides suggests a strong potential for the existence of multiple crystalline forms of this compound.

Research on analogous compounds, such as 4-methyl-2-nitroacetanilide and 4-amino-2-nitroacetanilide, has revealed the prevalence of polymorphism within this chemical family. brunel.ac.ukacs.org These studies demonstrate that variations in crystallization conditions can lead to the formation of different crystal lattices, each with unique structural characteristics. The observed polymorphism in these related compounds is often attributed to differences in intermolecular interactions, particularly hydrogen bonding, and the conformation of the molecule in the solid state. acs.orgmorressier.com

For instance, studies on 4-methyl-2-nitroacetanilide have identified different polymorphs, often distinguished by their color (e.g., white and yellow forms). morressier.com The color variation is linked to the nature of the hydrogen bonding, specifically whether it is intermolecular or intramolecular. brunel.ac.uk In the case of 4-amino-2-nitroacetanilide, two polymorphic forms (red and orange) and a monohydrate have been characterized, with the color being dependent on the conformation of the molecule and the presence of an intramolecular hydrogen bond involving the nitro group. acs.org

Crystallization engineering provides a framework for controlling the formation of specific polymorphs. By manipulating factors such as solvent, temperature, cooling rate, and the presence of additives, it is possible to selectively crystallize a desired form. The principles of crystallization engineering that have been applied to related nitroacetanilides would likely be applicable to this compound.

Detailed crystallographic studies of analogous compounds provide insight into the types of polymorphic variations that might be expected for this compound. The data in the table below, derived from research on 4-amino-2-nitroacetanilide, illustrates how different crystallization outcomes can lead to distinct crystal structures. acs.org

Table 1: Crystallographic Data for Polymorphs and a Hydrate of 4-Amino-2-nitroacetanilide

| Property | Red Polymorph | Orange Polymorph | Monohydrate |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | C2/c |

| Intramolecular H-Bond | Present | Absent | Present |

| Color | Red | Orange | Deep Red Wine |

This table is based on data for 4-amino-2-nitroacetanilide and is presented to illustrate the principles of polymorphism in this class of compounds. acs.org

The formation of these different solid-state forms is a clear indication of the subtle energetic balance that governs the crystallization process. The choice of solvent and the presence of water, in the case of the monohydrate, play a crucial role in directing the self-assembly of the molecules into a specific crystal lattice. acs.org

Further research into the crystallization of this compound from a variety of solvents and under different thermodynamic and kinetic conditions would be necessary to isolate and characterize its potential polymorphic forms. Techniques such as powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy would be essential tools in such an investigation. acs.orgmorressier.com Understanding and controlling the polymorphism of this compound is a critical step in harnessing its full potential in various applications.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 4'-Fluoro-2'-nitroacetanilide. These methods allow for the detailed analysis of its electronic structure and related characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For aromatic nitro compounds, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311++G(d,p), are frequently used to determine the ground-state molecular geometry and other properties. researchgate.netscience.govresearchgate.net

These studies typically begin with a geometry optimization of the molecule to find its lowest energy conformation. The results of such calculations for this compound would provide precise data on bond lengths, bond angles, and dihedral angles between the phenyl ring and the acetamide (B32628) and nitro functional groups. For instance, the planarity of the molecule is significantly influenced by the rotational freedom of the nitro and amide groups relative to the benzene (B151609) ring. researchgate.net Theoretical vibrational frequencies can also be calculated and are often scaled to improve agreement with experimental infrared (IR) and Raman spectra. science.gov This comparison between theoretical and experimental data is essential for validating the computational model. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic properties. univ-mosta.dzresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-donating acetamide group and the phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro group. univ-mosta.dzresearchgate.net This distribution facilitates intramolecular charge transfer from the donor part to the acceptor part of the molecule. The calculated energies of these orbitals are key indicators of the molecule's electron-donating and accepting capabilities. univ-mosta.dz

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.61 |

| Energy Gap (ΔE) | 4.24 |

Note: The values presented are representative and based on DFT calculations for analogous compounds like 4-nitroaniline. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) forms, which align with the intuitive Lewis structure concept. researchgate.netuni-muenchen.de This method is used to analyze intramolecular interactions, such as hyperconjugation, and quantify the charge transfer between donor (Lewis-type) and acceptor (non-Lewis) orbitals. researchgate.netresearchgate.net The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization.

Natural Localized Molecular Orbital (NLMO) analysis is also employed to interpret intramolecular contacts and bonding features. science.govresearchgate.net For this compound, NBO analysis would reveal significant charge delocalization from the lone pairs of the oxygen atoms in the acetamide group and the nitrogen atom to the antibonding orbitals of the aromatic ring and the nitro group.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Namide | π(Cring-Cring) | 45.50 |

| LP(2) Onitro | π(Nnitro-Onitro) | 60.10 |

| π(Cring-Cring) | π*(Nnitro-Onitro) | 20.30 |

Note: The data are illustrative examples of typical NBO analysis results for substituted aromatic systems.

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. mdpi.com

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. researchgate.netscience.gov By comparing the calculated wavenumbers of key functional groups (C=O stretch, N-H bend, NO₂ stretches) with experimental spectra, a detailed vibrational assignment can be made.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be computed. mdpi.com These theoretical predictions are valuable for assigning experimental spectra and confirming the molecular structure, especially the substitution pattern on the aromatic ring.

| Vibrational Mode | Experimental FT-IR | Calculated (DFT/B3LYP) | Assignment |

|---|---|---|---|

| N-H Stretch | 3290 | 3305 | Amide N-H |

| C=O Stretch | 1670 | 1685 | Amide I band |

| NO₂ Asymmetric Stretch | 1525 | 1530 | Nitro group |

| NO₂ Symmetric Stretch | 1350 | 1355 | Nitro group |

| C-F Stretch | 1240 | 1248 | Aryl-F |

Note: Values are representative and based on typical data for similar compounds.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies on this compound are not widely reported, this computational technique holds significant potential. MD simulations could be used to study the conformational dynamics of the molecule, particularly the rotation of the amide and nitro groups, in different solvent environments. Furthermore, such simulations are valuable for investigating how the molecule interacts with other molecules, which is crucial for understanding its behavior in condensed phases or biological systems. univ-mosta.dz Computational modeling can also be applied to study the formation of solid solutions and the stability of different polymorphic forms. acs.org

Investigation of Electronic Properties and Dipole Moments

The electronic properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are key to understanding its intermolecular interactions and nonlinear optical (NLO) potential. researchgate.netresearchgate.net These properties can be calculated using quantum chemical methods.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 Debye |

| Isotropic Polarizability (α) | 18.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15.0 x 10⁻³⁰ esu |

Note: The values are illustrative and based on typical results for related nitroaniline derivatives. researchgate.netresearchgate.net

Computational Approaches to Chemical Reactivity and Selectivity

At present, specific computational studies detailing the chemical reactivity and selectivity of this compound are not extensively available in publicly accessible research literature. However, the reactivity of this molecule can be inferred and understood by applying established computational methodologies that have been successfully used for structurally similar nitroaromatic compounds. These methods provide a framework for predicting how this compound will behave in chemical reactions.

Computational techniques such as DFT are used to calculate a variety of molecular properties and reactivity descriptors. These include the analysis of frontier molecular orbitals (FMOs), the generation of molecular electrostatic potential (MEP) maps, and the calculation of atomic charges. derpharmachemica.com

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For nitro-substituted acetanilides, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. derpharmachemica.com

Molecular Electrostatic Potential (MEP)

MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. derpharmachemica.com These maps are invaluable for predicting the sites of both electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (colored blue) are electron-deficient and represent likely targets for nucleophiles. derpharmachemica.com In a molecule like this compound, the oxygen atoms of the nitro group and the carbonyl group would exhibit strong negative potentials, whereas the areas around the hydrogen atoms and the carbon atoms attached to the electron-withdrawing groups would show positive potentials.

Nucleophilic Aromatic Substitution (SNA_r)

The presence of strong electron-withdrawing groups like the nitro group and the fluorine atom makes the aromatic ring of this compound activated towards nucleophilic aromatic substitution (SNA_r) reactions. mdpi.com Computational studies on similar fluoronitrobenzene derivatives show that the addition of a nucleophile to the aromatic ring is a critical step. mdpi.com Theoretical calculations can model the energy profiles for a nucleophile attacking different positions on the ring, helping to predict the regioselectivity of the reaction. For instance, computations can determine whether substitution of the fluorine atom or a hydrogen atom is more favorable. mdpi.comscience.govnih.gov

While specific data tables for this compound are not available, the table below illustrates the type of data that would be generated from a typical DFT study on a substituted acetanilide (B955), based on findings for related compounds. researchgate.net

| Reactivity Descriptor | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | The acetamido group would contribute to this orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by the electron-withdrawing nitro and fluoro groups, indicating susceptibility to nucleophilic attack. derpharmachemica.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A relatively small gap would suggest higher reactivity. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | The carbon atom attached to the nitro group and the fluorine atom would likely carry a partial positive charge, marking them as potential sites for nucleophilic attack. derpharmachemica.com |

| Molecular Electrostatic Potential (V_min/V_max) | Minimum and maximum values of the electrostatic potential on the molecular surface. | Negative potential (V_min) would be located near the oxygen atoms, while positive potential (V_max) would be found near hydrogens and the aromatic ring carbons. |

This table is illustrative and based on general principles of computational chemistry applied to similar molecules. Specific values for this compound would require dedicated computational investigation.

Advanced Research Applications

Medicinal Chemistry and Pharmaceutical Research

4'-Fluoro-2'-nitroacetanilide (C₈H₇FN₂O₃) is a substituted acetanilide (B955) derivative that has garnered interest in the scientific community. nist.govavantorsciences.com Its unique molecular architecture, featuring a fluorine atom at the 4'-position and a nitro group at the 2'-position of the phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. chemimpex.comgreyhoundchrom.com

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of biologically active molecules. chemimpex.com Its structure is amenable to effective modification, which allows researchers to design and create novel compounds with potentially enhanced efficacy and tailored properties. chemimpex.com The presence of the electron-withdrawing fluoro and nitro groups influences the reactivity of the aromatic ring, making it suitable for various chemical transformations.

The synthesis of derivatives often involves reactions such as the reduction of the nitro group to an amine, which can then be further functionalized. For instance, the related compound 4-fluoro-2-nitroaniline (B1293508), a key precursor, can be synthesized from p-fluoroacetanilide through nitration. google.com This highlights the chemical pathways through which this compound can be derived and subsequently utilized to build a library of new chemical entities for biological screening.

In the field of drug discovery, this compound is considered an important building block and a key intermediate for the development of new pharmaceutical agents. chemimpex.com A lead compound is a chemical structure that has shown a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. The structural framework of this compound, with its specific substituent pattern, makes it an attractive scaffold for generating lead compounds. chemimpex.com Researchers can systematically modify its structure to explore how these changes affect biological activity, thereby guiding the development of more effective drug candidates. chemimpex.com

Research has specifically identified this compound as a valuable intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.com The broader class of acetanilide derivatives has a historical connection to analgesic properties. researchgate.net The development of new agents in this area often relies on synthetic intermediates like this compound to create novel molecules that can interact with biological targets involved in inflammation and pain pathways. chemimpex.com While direct anti-inflammatory or analgesic activity of the compound itself is not the primary focus, its role as a precursor is critical for the discovery of new therapeutic agents in this class. chemimpex.com

The acetanilide scaffold and its derivatives are actively investigated for their potential antimicrobial properties. researchgate.netmdpi.com Studies on related nitroacetanilides have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a nitro group is often considered crucial for enhancing the bioactivity of these compounds, potentially through its reduction within microbial cells to form reactive intermediates that can damage cellular components. Similarly, research into related chloro-substituted acetanilides has shown promising activity against pathogens like Klebsiella pneumoniae. evitachem.com

While these findings point to the potential of the broader acetanilide class, specific studies focusing on the antimicrobial or antiviral activity of direct derivatives of this compound are less common in the available literature. However, its structural features suggest it is a candidate for synthesizing derivatives with potential in this area. For example, studies on other fluorinated nucleoside analogues have shown antiviral activity by targeting viral enzymes, indicating a potential, albeit structurally different, avenue for fluoro-containing compounds in antiviral research. nih.govnih.gov

| Compound Class | Observed Biological Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Nitroacetanilides | Antibacterial (Gram-positive and Gram-negative) | Reduction of nitro group to reactive intermediates | |

| Chloroacetamides | Activity against Klebsiella pneumoniae | Inhibition of bacterial growth | evitachem.com |

| Acetanilide Derivatives | General antimicrobial properties | Interaction with various biological targets | researchgate.netmdpi.com |

This compound is utilized in biochemical research for studies involving enzyme inhibition and receptor binding. chemimpex.com These studies are fundamental to understanding biological processes and for developing new therapeutic strategies. chemimpex.com Derivatives of this compound are synthesized and tested for their ability to interact with specific enzymes or receptors. For instance, related nitro-substituted acetanilides have been investigated for their ability to act as enzyme inhibitors by binding to the active sites and interfering with catalytic activity. One study on the related compound 4'-nitroacetanilide showed that it could significantly attenuate catecholamine secretion mediated by nicotinic acetylcholine (B1216132) receptors (nAChR). science.gov This suggests that derivatives of this compound could be valuable tools for probing the function of specific enzymes and receptors. chemimpex.comsmolecule.com

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates. This compound is a valuable scaffold for such studies due to its distinct functional groups. SAR analyses on related halogenated nitroacetanilides indicate that the type and position of substituents on the phenyl ring significantly influence biological activity.

For example, the introduction of different halogen substituents has been linked to variations in potency against microbial strains. By using this compound as a base structure, researchers can systematically introduce or modify other functional groups and evaluate the resulting changes in biological effects. This allows for the mapping of the chemical features required for a desired activity, such as antimicrobial efficacy or enzyme inhibition. The specific placement of the fluoro and nitro groups in this compound provides a fixed reference point to understand the electronic and steric effects of other modifications. nih.gov

| Structural Feature | Influence on Biological Activity | Research Context | Reference |

|---|---|---|---|

| Nitro Group | Crucial for enhancing bioactivity in antimicrobial compounds. | Derivatives of bromo-fluoro-nitroacetanilide. | |

| Halogen Substituents | Can enhance potency against specific microbial strains and influence binding affinity. | SAR studies on various halogenated acetanilides. | |

| Lipophilicity | Correlates with metabolic alterations during intestinal transport. | SAR studies on nucleoside analogues. | nih.gov |

Enzyme Inhibition and Receptor Binding Studies

Agrochemical Research and Development

The distinct properties of this compound make it a compound of interest in the development of new agricultural technologies. chemimpex.com Its role extends from being a precursor in the synthesis of active ingredients to contributing to the creation of more environmentally conscious agricultural solutions. chemimpex.com

Intermediate in Herbicide and Pesticide Synthesis

This compound serves as a key intermediate in the production of various herbicides and pesticides. chemimpex.com The presence of the nitro group and the fluorine atom on the phenyl ring enhances its reactivity, making it a suitable precursor for creating a diverse range of agrochemical agents. chemimpex.com The general class of nitroaromatic compounds, to which this compound belongs, are widely used as intermediates in the pesticide industry. epa.gov The ability to selectively target biological pathways is a crucial aspect of its utility in developing effective crop protection products. chemimpex.com Its derivatives are explored for their potential to act against specific pests while minimizing harm to non-target organisms. chemimpex.com

Phytotoxicological Investigations

The study of the toxic effects of chemical substances on plants, known as phytotoxicology, is another area where this compound and related nitroaromatic compounds are investigated. epa.gov Understanding the phytotoxicity of this compound and its derivatives is crucial for assessing their potential as herbicides and for evaluating their environmental impact. These investigations help determine the mode of action of these compounds within plant cells and their potential effects on non-target plant species. For instance, studies on related nitroaromatic compounds have explored their degradation pathways and the formation of various metabolic intermediates in the environment. epa.gov

Materials Science and Engineering

The application of this compound extends beyond agriculture into the realm of materials science, where its unique chemical properties are harnessed to create advanced materials. chemimpex.comcymitquimica.com

Polymer Chemistry and Advanced Materials Development

In polymer chemistry, this compound is explored for its potential in creating advanced materials. chemimpex.com A related compound, 4'-Bromo-2'-fluoro-5'-nitroacetanilide, is utilized as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of such halogenated and nitrated acetanilide derivatives into polymer chains can lead to materials with improved resistance to heat and chemical degradation. The presence of the fluorine atom, in particular, can impart unique properties to polymers, such as low surface energy and high chemical resistance, which are valuable for developing specialized fluorinated polymers.

Applications in Functional Coatings and Composites

The development of functional coatings and composites benefits from the incorporation of specialized chemical intermediates. While direct applications of this compound in coatings are not extensively detailed, the properties of fluorinated polymers, for which it can be a precursor, are highly relevant. Fluorinated polymers are known for their durability and resistance, making them valuable in coatings designed for harsh environments. The principles of using related intermediates in materials science suggest that derivatives of this compound could be incorporated into composite materials to enhance their performance characteristics.

Analytical Chemistry Methodologies

This compound is a versatile compound utilized in various analytical chemistry methodologies. chemimpex.com Its primary roles are as a chemical intermediate for the synthesis of specialized analytical reagents and as a subject for analysis in the development of advanced separation and detection techniques.

This compound serves as a commercially available reagent for research and development. chemimpex.com It is primarily used as an intermediate or precursor in the synthesis of more complex molecules designed for specific analytical tasks. chemimpex.com For instance, fluoronitrobenzene derivatives, the parent class of this compound, are used in nucleophilic aromatic substitution (SNAr) reactions to create a variety of derivatives. researchgate.nettandfonline.com These reactions allow for the introduction of different functional groups, leading to the synthesis of novel compounds, including analytical probes and chemical sensors. tandfonline.comnih.gov The reactivity of the fluoronitrobenzene core makes it a valuable building block for developing reagents used to identify and quantify other substances in complex mixtures. chemimpex.com

The separation and detection of this compound and related compounds are critical for quality control and research. Various chromatographic techniques have been developed for this purpose, leveraging the compound's unique chemical properties.

Gas Chromatography (GC): This technique is effective for separating volatile and semi-volatile compounds, including isomers of nitroacetanilide. ijpsjournal.com The separation of isomeric hydrocarbons and their derivatives often relies on high-efficiency capillary columns. vurup.sk For nitroaromatic compounds, GC coupled with selective detectors like mass spectrometry (MS) is a recommended method due to its high selectivity and sensitivity. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative to GC for separating nitroaromatic compounds. cdc.gov Fluorinated stationary phases in HPLC can offer unique selectivity for halogenated compounds and positional isomers. researchgate.net The separation of fluorinated aromatic compounds can be optimized using specific mobile phases; for example, a reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) is suitable for analyzing related acetanilide structures. sielc.com Such methods are often scalable for preparative separation to isolate impurities. sielc.com The unique properties of fluorinated phases can provide enhanced selectivity for difficult separations compared to traditional C8 or C18 columns. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC/UHPLC): This advanced technique provides superior chromatographic performance and metabolome coverage compared to conventional HPLC. mdpi.comrsc.org UPLC, often coupled with high-resolution mass spectrometry (HRMS), is used for the sensitive and selective analysis of compounds derivatized with nitrophenyl groups. nih.govresearchgate.netmdpi.com This methodology allows for the detection of analytes at very low concentrations, from high femtomoles to low picomoles. nih.govresearchgate.net

Interactive Table: Chromatographic Methods for Nitroacetanilide Derivatives

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Application Notes | Reference(s) |

|---|---|---|---|---|---|

| GC | Capillary Column | Helium, Nitrogen, or Hydrogen | Mass Spectrometry (MS) | Recommended for selective and sensitive analysis of nitroaromatic compounds. | ijpsjournal.comcdc.gov |

| HPLC | Fluorinated Phase (e.g., FluoroSep-RP Octyl) | Acetonitrile/Water/Acid Buffer | UV | Offers unique selectivity for halogenated compounds and positional isomers. | sielc.comchromatographyonline.com |

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound, especially within complex mixtures resulting from chemical synthesis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups within the molecule. For nitroacetanilides, characteristic peaks include the C=O stretch of the amide group (around 1700 cm⁻¹), N-H bond stretching of the secondary amide, and stretching of the N-O bonds in the nitro group. acs.orgresearchgate.net Studies on o-nitroacetanilides reveal that internal hydrogen bonding between the amide and nitro groups influences the spectra. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C) is crucial for determining the precise molecular structure, including the substitution pattern on the aromatic ring. nih.govmagritek.comblogspot.comchemicalbook.com It can effectively distinguish between different isomers produced during synthesis. magritek.com For ortho-nitroacetanilides, NMR analysis can also provide evidence of strong intramolecular hydrogen bonding. acs.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to help identify it within a mixture. cdc.gov When coupled with a chromatographic system like GC or UPLC, it becomes a powerful tool for both separation and identification, offering high sensitivity and reliability. cdc.govnih.gov

Interactive Table: Spectroscopic Techniques for Structural Analysis

| Technique | Information Obtained | Key Findings for Nitroacetanilides | Reference(s) |

|---|---|---|---|

| Infrared (IR) | Functional Group Identification | Confirms presence of amide C=O, N-H, and nitro NO₂ groups. Reveals effects of intramolecular H-bonding. | acs.orgresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Molecular Structure, Isomer Differentiation | Elucidates the complete chemical structure and distinguishes between ortho, meta, and para isomers. | nih.govmagritek.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-2'-(o-fluorobenzoyl)-4'-nitroacetanilide hydrochloride |

| 3-Fluoroacetanilide |

| Acetonitrile |

| Bromine |

| Fluorine |

| Formic Acid |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

Future research is expected to focus on developing more efficient and environmentally friendly methods for synthesizing 4'-Fluoro-2'-nitroacetanilide and its derivatives. While traditional methods like the nitration of 4'-fluoroacetanilide are established, there is a growing interest in exploring novel catalytic systems and reaction conditions to improve yield, reduce waste, and enhance selectivity. cdnsciencepub.com The development of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction time and control. researchgate.net

Furthermore, the exploration of greener solvents and reagents will be crucial in aligning the synthesis of this compound with the principles of sustainable chemistry. The versatility of this compound as a building block means that new synthetic methodologies will likely focus on its conversion into a diverse array of heterocyclic compounds with potential biological activity.

Advanced Computational Modeling for Drug Design

The application of computational tools is becoming increasingly integral to modern drug discovery. In the context of this compound, advanced computational modeling can be employed to predict the biological activities of its derivatives and to design new molecules with enhanced therapeutic properties. nih.gov

Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how modifications to the core structure of this compound might influence its interaction with biological targets. nih.gov For instance, computational models can help in designing derivatives with improved binding affinity to specific enzymes or receptors, potentially leading to the development of more potent and selective drugs. nih.gov Solid-state NMR spectroscopy, in conjunction with computational methods, can also be used to study the structure of its derivatives. researchgate.net

Table 1: Computational Approaches in Drug Design

| Computational Technique | Application in Drug Design with this compound Derivatives |

|---|---|

| Molecular Docking | Predicting the binding affinity and interaction patterns of derivatives with target proteins. nih.gov |

| QSAR | Establishing relationships between the chemical structure and biological activity to guide the design of new compounds. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound and its target to understand the mechanism of action. |

| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. |

Development of Targeted Biological Activities

Building on its role as a key intermediate, research will likely focus on the development of this compound derivatives with specific and targeted biological activities. chemimpex.com Its structural motifs have been associated with a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com

Future studies will aim to synthesize and screen libraries of compounds derived from this compound to identify lead candidates for various therapeutic areas. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making these derivatives particularly attractive for drug development. The nitro group, on the other hand, can be a precursor to an amino group, which can then be further functionalized to create a wide range of bioactive molecules.

Integration into Supramolecular Assemblies and Nanomaterials

The unique electronic and structural properties of this compound make it a candidate for integration into supramolecular assemblies and nanomaterials. chemimpex.comcymitquimica.com The aromatic ring and polar functional groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of ordered supramolecular structures.

Researchers may explore the use of this compound or its derivatives as building blocks for the construction of functional materials with applications in areas like electronics, sensing, and catalysis. For example, its incorporation into metal-organic frameworks (MOFs) or organic nanoparticles could lead to materials with novel optical or electronic properties. The ability of DNA to form complex structures has also been a subject of research in the context of nanomaterials. tsinghua.edu.cn

Environmental Impact and Degradation Studies

As with any chemical compound that has the potential for widespread use, understanding the environmental impact and degradation pathways of this compound is crucial. epa.govucl.ac.uk Future research should address its persistence in the environment, its potential for bioaccumulation, and the toxicity of its degradation products.

Studies on the microbial degradation of nitroaromatic compounds have shown that the nitro group can be reduced to an amino group under certain conditions. epa.gov Investigating the specific microorganisms and enzymatic pathways involved in the degradation of this compound will be important for assessing its environmental fate and developing bioremediation strategies if necessary. The presence of the fluorine atom may influence the rate and mechanism of degradation. epa.gov

Table 2: Key Areas for Environmental Research

| Research Area | Focus |

|---|---|

| Biodegradation | Identifying microbial strains and enzymatic pathways capable of degrading the compound. epa.gov |

| Photodegradation | Studying the breakdown of the compound under the influence of light. |

| Ecotoxicity | Assessing the potential harm to aquatic and terrestrial organisms. |

| Persistence | Determining the half-life of the compound in different environmental compartments (soil, water, air). |

Fundamental Physics Research into Time-Reversal Symmetry Violation

An emerging and highly speculative area of research is the potential use of molecules containing heavy atoms to investigate fundamental physics, specifically the violation of time-reversal symmetry. While this compound itself is not a primary candidate, its synthesis and the study of related molecules contribute to the broader field of precision measurement and the search for new physics beyond the Standard Model.

The search for the electric dipole moment of the electron (eEDM) is a key area where certain molecules can be used to amplify the effects of time-reversal symmetry violation. run-regensburg.decondmatjclub.orguni-hamburg.de While no direct research links this compound to this field, the techniques used to synthesize and characterize such molecules are relevant. Future advancements in this area may identify new molecular candidates with enhanced sensitivity to these fundamental symmetry violations. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。